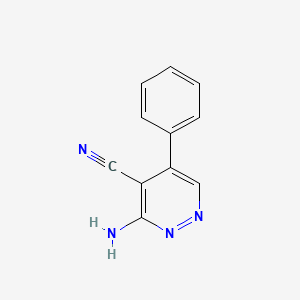

3-Amino-5-phenylpyridazine-4-carbonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-5-phenylpyridazine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-6-9-10(7-14-15-11(9)13)8-4-2-1-3-5-8/h1-5,7H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUFHGPQWNNXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC(=C2C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423325 | |

| Record name | 3-amino-5-phenyl-4-pyridazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70413-20-6 | |

| Record name | 3-amino-5-phenyl-4-pyridazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Phenylpyridazine 4 Carbonitrile

Development of One-Pot Multicomponent Reaction Protocols

The synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, including the phenyl derivative, has been effectively achieved through one-pot, three-component reactions. This approach offers significant advantages by combining multiple synthetic steps into a single procedure, which enhances efficiency and reduces waste. researchgate.net

Condensation of Arylglyoxals, Malononitrile (B47326), and Hydrazine (B178648) Hydrate (B1144303)

A primary and successful method for synthesizing 3-Amino-5-phenylpyridazine-4-carbonitrile involves the condensation of an arylglyoxal (specifically phenylglyoxal (B86788) for the target compound), malononitrile, and hydrazine hydrate. researchgate.netscielo.org.za The general procedure involves stirring a mixture of the arylglyoxal and an excess of hydrazine hydrate, followed by the addition of malononitrile. scielo.org.za This sequence leads to the formation of the desired pyridazine (B1198779) derivative in good yields. researchgate.net The reaction brings together three starting materials in a single pot to construct the complex heterocyclic ring system. scielo.org.za

For the synthesis of this compound, the specific reactants are phenylglyoxal, malononitrile, and hydrazine hydrate. The reaction yields the product as a solid that can be purified by recrystallization. scielo.org.za

Optimization of Reaction Conditions for Enhanced Synthesis

The optimization of reaction conditions has been crucial for maximizing the yield and efficiency of the synthesis. Key parameters that have been fine-tuned include the choice of solvent and the reaction temperature.

The reaction is typically performed at room temperature, which avoids the need for heating and simplifies the experimental setup. researchgate.net A solvent system of water and ethanol (B145695) in a 1:1 ratio has been found to be effective for this transformation. scielo.org.za The reaction proceeds efficiently, often within a short timeframe of about 30 minutes for the initial step of hydrazone formation and another 30 minutes after the addition of malononitrile. scielo.org.za The use of these conditions has resulted in high yields for various 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za

Below is a table summarizing the synthesis of this compound and a related derivative under these optimized conditions.

| Compound | Aryl Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| This compound | Phenyl | 78 | 247 (dec.) |

| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 4-Chlorophenyl | 87 | 290 (dec.) |

Investigation of Green Chemistry Approaches in Synthesis

The developed synthetic protocol aligns with the principles of green chemistry. The use of water and ethanol as solvents presents a more environmentally friendly alternative to hazardous organic solvents. researchgate.net Furthermore, conducting the reaction at room temperature reduces energy consumption compared to methods requiring elevated temperatures. researchgate.net The one-pot nature of the reaction minimizes waste and improves atom economy by avoiding the isolation of intermediates. researchgate.net This methodology is noted to be of "especial interest from the environmental point of view" due to its efficiency and reduced environmental impact. researchgate.net

Mechanistic Elucidation of Pyridazine Ring Formation

Understanding the reaction mechanism is essential for controlling the outcome and optimizing the synthesis of the pyridazine ring. Research has provided insights into the sequence of events, including the role of key intermediates and the factors governing the reaction's selectivity.

Role of Intermediate Hydrazone Species in Cyclization

The proposed mechanism for the three-component reaction suggests that the first step is the reaction between the arylglyoxal and hydrazine hydrate to form an intermediate arylglyoxal monohydrazone. scielo.org.za This hydrazone species is then subjected to a nucleophilic attack by the carbanion generated from malononitrile. The subsequent cyclization and dehydration lead to the formation of the final this compound product. scielo.org.za

Experimental evidence supports this proposed pathway. The hydrazone intermediate was successfully isolated in a two-stage version of the reaction. When this isolated hydrazone was then reacted with malononitrile, it produced the same final pyridazine product, confirming its role as a key intermediate in the reaction sequence. scielo.org.za

Analysis of Regioselectivity in Cycloaddition Pathways

The regioselectivity of the reaction is a critical aspect, ensuring the formation of the desired isomer. The established mechanism clarifies why the reaction proceeds to form the 3-amino-5-phenyl isomer specifically. The initial formation of the arylglyoxal monohydrazone pre-determines the subsequent steps. scielo.org.za

Attempts to follow an alternative reaction pathway, where the arylglyoxal is first reacted with malononitrile, were unsuccessful and led to decomposition. scielo.org.za This finding provides strong evidence for the proposed mechanism and explains the observed regioselectivity. The reaction pathway is dictated by the initial, successful formation of the hydrazone, which then undergoes a specific cyclization cascade with malononitrile to yield the thermodynamically stable pyridazine ring. scielo.org.za Further evidence for this pathway comes from the observation that arylglyoxals with electron-donating groups form stable monohydrazones but fail to cyclize, likely because the keto-carbonyl group is deactivated by resonance, preventing the subsequent reaction steps. scielo.org.za

Precursor Synthesis and Derivatization

The construction of the this compound core heavily relies on the careful preparation and functionalization of its key precursors. The primary approach involves a three-component reaction utilizing an arylglyoxal substrate, a malononitrile derivative, and hydrazine hydrate.

Preparation and Functionalization of Arylglyoxal Substrates

Arylglyoxals are crucial building blocks in the synthesis of a wide array of heterocyclic compounds, including the target pyridazine. These dicarbonyl compounds are typically prepared via the oxidation of the corresponding acetophenones. A common and effective method for this transformation is the use of selenium dioxide (SeO₂) in a solvent such as dioxane under reflux conditions. This reaction efficiently converts the methyl ketone group of the acetophenone (B1666503) into the desired glyoxal (B1671930) functionality.

The versatility of this method allows for the synthesis of a variety of arylglyoxals with different substituents on the aromatic ring. By starting with appropriately substituted acetophenones, a range of functionalized arylglyoxals can be generated. This, in turn, enables the synthesis of 3-amino-5-arylpyridazine-4-carbonitrile derivatives with diverse electronic and steric properties on the phenyl ring. The functional groups on the aryl moiety of the glyoxal can be introduced either before the oxidation of the acetophenone or, in some cases, after the formation of the glyoxal, although the former is more common due to the reactivity of the glyoxal group.

The reaction conditions for the preparation of various arylglyoxals from their corresponding acetophenones are generally consistent, providing a reliable route to these key precursors.

Table 1: Synthesis of Various Arylglyoxals

| Starting Acetophenone | Oxidizing Agent | Solvent | Resulting Arylglyoxal |

|---|---|---|---|

| Acetophenone | SeO₂ | Dioxane | Phenylglyoxal |

| 4-Chloroacetophenone | SeO₂ | Dioxane | 4-Chlorophenylglyoxal |

| 4-Methylacetophenone | SeO₂ | Dioxane | 4-Methylphenylglyoxal |

| 4-Methoxyacetophenone | SeO₂ | Dioxane | 4-Methoxyphenylglyoxal |

Synthesis of Substituted Malononitrile Derivatives for Analog Preparation

Malononitrile is another critical component in the three-component synthesis of this compound. Its active methylene (B1212753) group readily participates in condensation reactions. While unsubstituted malononitrile is commonly used to produce the parent compound, the synthesis of substituted malononitrile derivatives allows for the introduction of various functional groups at the 4-position of the resulting pyridazine ring, leading to the preparation of a diverse library of analogs.

The synthesis of substituted malononitriles can be achieved through several methods. One common approach is the Knoevenagel condensation of an aldehyde or ketone with malononitrile, followed by reduction of the resulting ylidene malononitrile. This two-step, one-pot procedure can be catalyzed by a base and the subsequent reduction can be carried out using a reducing agent like sodium borohydride. This method allows for the introduction of a wide range of substituents.

Another approach involves the direct alkylation or arylation of the malononitrile anion. By treating malononitrile with a suitable base to generate the carbanion, followed by reaction with an alkyl or aryl halide, a variety of substituted malononitriles can be prepared. These derivatized malononitriles can then be employed in the three-component reaction with an arylglyoxal and hydrazine hydrate to yield analogs of this compound with substituents at the carbonitrile-bearing carbon.

Comparison with Established Pyridazine Synthetic Strategies

The one-pot, three-component synthesis of this compound and its derivatives from an arylglyoxal, malononitrile, and hydrazine hydrate presents several advantages over more traditional methods for constructing the pyridazine ring.

One of the most established methods for pyridazine synthesis is the reaction of a 1,4-dicarbonyl compound with hydrazine. researchgate.net This classical approach is effective for the synthesis of simple pyridazines but often requires harsher reaction conditions and may lead to lower yields, particularly with complex or sensitive substrates. The preparation of the requisite 1,4-dicarbonyl compounds can also be a multi-step process.

Other established strategies include various cycloaddition reactions. For instance, the inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines with electron-rich dienophiles can lead to pyridazine derivatives. While powerful, these methods can be limited by the availability of the starting materials and may lack the straightforward, convergent nature of the three-component approach.

The Diaza-Wittig reaction has also been employed for the synthesis of pyridazine heterocycles. This method involves the reaction of a 1,2-bis(triphenylphosphoranylidene)hydrazine with a 1,4-dicarbonyl compound. Although it offers a unique disconnection, the preparation of the phosphonium (B103445) ylides can be cumbersome.

In contrast, the three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles offers significant benefits in terms of efficiency and sustainability. nih.gov Key advantages include:

Atom Economy: In this one-pot reaction, a large portion of the atoms from the starting materials are incorporated into the final product, minimizing waste.

Procedural Simplicity: The reaction is typically carried out at room temperature in a benign solvent system like a water-ethanol mixture, avoiding the need for harsh reagents or extreme temperatures. nih.gov

High Yields and Short Reaction Times: This methodology often provides good to excellent yields of the desired pyridazine in a relatively short period. nih.gov

Diversity-Oriented Synthesis: The ability to readily vary the arylglyoxal and malononitrile components allows for the efficient generation of a library of substituted pyridazine derivatives.

Table 2: Comparison of Pyridazine Synthetic Strategies

| Synthetic Strategy | Key Reactants | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Three-Component Reaction | Arylglyoxal, Malononitrile, Hydrazine Hydrate | Room temperature, Water/Ethanol | High atom economy, mild conditions, good yields, operational simplicity, diversity-oriented. nih.gov | Scope may be limited by the availability of substituted precursors. |

| From 1,4-Dicarbonyls | 1,4-Dicarbonyl Compound, Hydrazine | Often requires heating | Well-established, versatile for simple pyridazines. researchgate.net | Harsher conditions, potentially lower yields, multi-step precursor synthesis. |

| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazine, Dienophile | Varies, can require elevated temperatures | Access to highly functionalized pyridazines. | Limited availability of starting materials, potential regioselectivity issues. |

| Diaza-Wittig Reaction | 1,2-Bis(triphenylphosphoranylidene)hydrazine, 1,4-Dicarbonyl | Generally mild | Unique disconnection approach. | Preparation of phosphorus ylides can be complex. |

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analysis Techniques

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of 3-Amino-5-phenylpyridazine-4-carbonitrile. Each technique provides a unique and complementary piece of the structural puzzle, culminating in a detailed and verified molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to each unique proton environment in the molecule. The analysis of a 300 MHz ¹H NMR spectrum provides key structural insights. growingscience.com

The spectrum displays a singlet at approximately 8.75 ppm, which is attributed to the single proton on the pyridazine (B1198779) ring. growingscience.com A multiplet observed in the range of 7.57-7.65 ppm corresponds to the five protons of the phenyl group. growingscience.com Furthermore, a broad singlet appears at 7.39 ppm, integrating to two protons; this signal is characteristic of the amino (-NH₂) group and is observed to be exchangeable upon the addition of D₂O. growingscience.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.75 | Singlet (s) | 1H | Ar-H (pyridazine ring) |

| 7.65-7.57 | Multiplet (m) | 5H | Ar-H (phenyl ring) |

| 7.39 | Broad Singlet (bs) | 2H | -NH₂ (exchangeable with D₂O) |

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound shows nine distinct signals, consistent with the nine unique carbon environments in the proposed structure. growingscience.com

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. Key signals are observed at approximately 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, and 93.62 ppm. growingscience.com The signal at 114.96 ppm is characteristic of the nitrile carbon (-C≡N). growingscience.com The downfield signals correspond to the carbon atoms of the pyridazine and phenyl rings. growingscience.com

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 159.37 | Ar-C |

| 142.17 | Ar-C |

| 141.96 | Ar-C |

| 133.47 | Ar-C |

| 130.98 | Ar-C |

| 129.53 | Ar-C |

| 129.09 | Ar-C |

| 114.96 | -CN (Nitrile Carbon) |

| 93.62 | Ar-C |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound, typically recorded using a KBr disk, shows several characteristic absorption bands that confirm the presence of its key functional moieties. growingscience.com

Prominent bands are observed in the region of 3437-3300 cm⁻¹, which are indicative of the N-H stretching vibrations of the primary amino (-NH₂) group. growingscience.com A sharp and strong absorption band at approximately 2219 cm⁻¹ is a clear indicator of the C≡N stretching vibration of the nitrile group. growingscience.com The spectrum also features bands in the 1641-1441 cm⁻¹ range, corresponding to C=N and C=C stretching vibrations within the aromatic pyridazine and phenyl rings. growingscience.com

| Frequency (ν_max) cm⁻¹ | Vibrational Mode | Functional Group |

|---|---|---|

| 3437, 3300 | N-H Stretching | Amino (-NH₂) |

| 3105 | Aromatic C-H Stretching | Ar-H |

| 2219 | C≡N Stretching | Nitrile (-CN) |

| 1641, 1562, 1498, 1474, 1441 | C=C and C=N Stretching | Aromatic Rings |

| 1162 | C-N Stretching | Amino Group |

| 764 | Aromatic C-H Bending | Ar-H |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound. For this compound, the mass spectrum shows a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 196, which corresponds to the molecular weight of the compound (C₁₁H₈N₄). growingscience.com

The fragmentation pattern observed in the mass spectrum offers additional structural evidence. Significant fragments are seen at m/z values of 168, 140, 127, 114, 102, 87, 76, 74, 66, 63, 51, and 50. growingscience.com The fragment at m/z 102 is notably the base peak, with 100% relative intensity. growingscience.com This fragmentation data helps to corroborate the connectivity of the pyridazine and phenyl rings.

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 196 | 70 | [M]⁺ |

| 168 | 24 | [M - N₂]⁺ or [M - HCN - H]⁺ |

| 140 | 68 | [M - 2HCN - H₂]⁺ |

| 127 | 17 | [C₉H₅N]⁺ |

| 114 | 44 | [C₈H₄N]⁺ |

| 102 | 100 | [C₇H₄N]⁺ (Phenylnitrile cation) |

| 76 | 88 | [C₆H₄]⁺ (Benzyne) |

| 51 | 96 | [C₄H₃]⁺ |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide robust evidence for the molecular structure in solution or the gas phase, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the solid-state structure, providing precise atomic coordinates, bond lengths, and bond angles.

Crystal System and Space Group Determination

The chloro-substituted derivative crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. growingscience.com The specific space group was determined to be P21/c. growingscience.com This space group indicates a centrosymmetric crystal structure. The unit cell parameters for this analogue were reported as a = 3.817(3) Å, b = 13.533(10) Å, c = 19.607(15) Å, with a β angle of 93.401(10)°. growingscience.com The unit cell contains four molecules (Z=4). growingscience.com

Table 1: Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Z | 4 |

Molecular Conformation and Dihedral Angle Analysis

The molecular conformation of this compound is characterized by the relative orientation of its phenyl and pyridazine rings. In the case of the 4-chlorophenyl derivative, these two ring systems are not coplanar. growingscience.com The degree of twist between the rings is defined by the dihedral angle.

Analysis of the torsion angles in the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile reveals specific conformational details. For instance, the torsion angles of N1-N2-C8-C7 and C11-C9-C10-N3 are -1.1° and 2.6°, respectively, indicating near planarity within the pyridazine ring itself. growingscience.com However, the torsion angle between the phenyl and pyridazine rings is more significant, as evidenced by the C1-C6-C7-C9 torsion angle of -43.4°. growingscience.com This non-planar arrangement is a key feature of the molecule's three-dimensional structure.

Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

The crystal packing of pyridazine derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonding. scirp.org In the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a weak intermolecular interaction is observed between the N1 atom of one molecule and the N3 atom of a neighboring molecule. growingscience.com

Chemical Transformations and Derivatization Strategies for Pyridazine 4 Carbonitriles

Reactivity of the Amino and Carbonitrile Functionalities

The chemical character of 3-amino-5-phenylpyridazine-4-carbonitrile is largely defined by the interplay between the nucleophilic amino group and the electrophilic carbonitrile group, positioned ortho to each other on the pyridazine (B1198779) ring. This arrangement facilitates a variety of chemical transformations, both at the individual functional groups and through their concerted reactivity in cyclization reactions.

Nucleophilic Reactivity of the Amino Group

The amino group at the C3 position of the pyridazine ring behaves as a typical, albeit moderately deactivated, aromatic amine. Its nucleophilicity allows it to participate in a range of standard amine reactions, including acylation and diazotization.

Acylation: The amino group can be readily acylated by reacting with acid anhydrides or acyl chlorides. For instance, treatment of a related 3-amino-5-aryl-pyridazine-4-carbonitrile derivative with acetic anhydride (B1165640) leads to the formation of the corresponding N-acetylated product. This reaction typically proceeds by heating the aminopyridazine in acetic anhydride, resulting in the formation of a pyrimido[5',4':5,6]pyrano[2,3-c]pyridazine-6-one derivative through a subsequent cyclization step. tandfonline.com The initial step, however, is the nucleophilic attack of the amino group on the carbonyl carbon of the anhydride.

| Reagent | Product Type | Conditions | Reference |

| Acetic Anhydride | N-acetyl derivative (intermediate) | Reflux | tandfonline.com |

Diazotization: The 3-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction converts the amino group into a diazonium salt, a highly versatile intermediate. These pyridazine-3-diazonium salts can then be subjected to various subsequent reactions. For example, they can undergo 'ring switching' transformations when heated in alcohols to yield 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole derivatives. semanticscholar.org This highlights a key aspect of the amino group's reactivity, enabling its conversion into other functional groups or its participation in complex rearrangements. semanticscholar.org

| Reagent | Intermediate | Subsequent Reaction | Product | Reference |

| NaNO₂, HBF₄ | Diazonium tetrafluoroborate | Heating in alkanol | 1-(pyridazin-3-yl)-1H-1,2,3-triazole | semanticscholar.org |

Electrophilic Reactivity and Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at the C4 position is a versatile electrophilic center that can be transformed into several other important functional groups, most notably carboxamides, carboxylic acids, or aminomethyl groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding 3-amino-5-phenylpyridazine-4-carboxamide, while complete hydrolysis under more forcing conditions would afford 3-amino-5-phenylpyridazine-4-carboxylic acid. This transformation is a standard reaction for o-aminonitriles and is crucial for preparing intermediates for further cyclization reactions.

Reaction with Carbon Disulfide: The carbonitrile group, in conjunction with the adjacent amino group, can react with carbon disulfide. This reaction typically involves refluxing the aminonitrile with carbon disulfide in a solvent like ethanol (B145695), often with a catalytic amount of a base such as piperidine (B6355638). tandfonline.com This process leads to the formation of fused thiazinethione or pyrimidinedithiol systems, demonstrating the combined reactivity of the ortho-amino and cyano functionalities. tandfonline.com

Synthesis of Fused Polycyclic Pyridazine Systems

The ortho-disposition of the amino and cyano groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The annulation strategy typically involves reacting the substrate with bifunctional reagents that bridge the amino and cyano groups to form a new ring.

Annulation Reactions Leading to Pyrazolo[3,4-c]pyridazine Derivatives

While the direct cyclization of this compound with hydrazine (B178648) to form a pyrazolo[3,4-c]pyridazine system is a theoretically plausible route, literature more commonly describes the formation of this fused ring system from related pyridazine precursors. For example, a similar structure, 3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazine-4-carbonitrile, reacts with hydrazine hydrate (B1144303) in refluxing ethanol to yield 5-phenyl-4,7-dihydro-1H-pyrazolo[3,4-c]pyridazin-3-ylamine. scielo.org.za This reaction proceeds via the initial formation of a dihydropyridazine (B8628806) which then undergoes further condensation with a second molecule of hydrazine to construct the fused pyrazole (B372694) ring. scielo.org.za This suggests a potential, though not explicitly documented, pathway for the derivatization of the title compound.

Formation of Pyrimido[4,5-c]pyridazine Derivatives

The synthesis of pyrimidine (B1678525) rings fused to the pyridazine core is a well-established derivatization strategy for o-aminonitriles. This can be achieved using various one-carbon synthons that react with both the amino and cyano functionalities.

Reaction with Acetic Anhydride: As mentioned previously, refluxing 3-amino-5-arylpyridazine-4-carbonitrile derivatives with acetic anhydride can lead to the formation of a fused pyrimidinone ring. The reaction proceeds through initial N-acetylation followed by an intramolecular cyclization involving the nitrile group, ultimately yielding a pyrimido[5',4':5,6]pyrano[2,3-c]pyridazine-6-one. tandfonline.com

Reaction with Carbon Disulfide: Treatment of 3-amino-5-aryl-pyridazine-4-carbonitriles with carbon disulfide in ethanol can yield pyrimido[2,3-c]pyridazine-5H-pyrano[2,3-d]pyrimidine-2,4-dithiol derivatives. tandfonline.com This reaction showcases the utility of carbon disulfide as a C1 synthon for building the fused pyrimidine ring.

Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA): DMF-DMA is another key reagent for constructing fused pyrimidine rings from o-aminonitriles. The reaction typically involves the initial formation of an N,N-dimethylaminomethyleneamino intermediate from the reaction of the amino group with DMF-DMA. scirp.orgscirp.orgresearchgate.net This intermediate can then undergo intramolecular cyclization, incorporating the nitrile group to form the 4-aminopyrimido[4,5-c]pyridazine skeleton. The reaction of pyridazine aminonitriles with DMF-DMA has been shown to lead to fused pyridopyridazine (B8481360) systems. scirp.org

| Reagent | Fused System | Conditions | Reference |

| Acetic Anhydride | Pyrimidinone | Reflux | tandfonline.com |

| Carbon Disulfide | Pyrimidinedithiol | Reflux in Ethanol | tandfonline.com |

| DMF-DMA | Aminopyrimidine | Varies | scirp.orgscirp.org |

Cyclocondensation to Pyrano[2,3-c]pyridazine Derivatives

The construction of a pyran ring fused to the pyridazine nucleus can be accomplished through cyclocondensation reactions with appropriate C3 synthons, such as active methylene (B1212753) compounds.

Reaction with Malononitrile (B47326): A notable example is the reaction of a 3-amino-5-aryl-pyridazine-4-carbonitrile derivative with malononitrile. tandfonline.com Refluxing these reactants in ethanol with a catalytic amount of piperidine leads to the formation of a fused pyridopyrano[2,3-c]pyridazine system. tandfonline.com The reaction proceeds via a Michael addition of the malononitrile anion to the pyridazine ring, followed by an intramolecular cyclization and tautomerization to yield the final polycyclic product, 6,8-diamino-3-aryl-5-aryl-5H-pyrido[3′,2′:5,6]pyrano[2,3-c]pyridazine-7-carbonitrile. tandfonline.com This transformation highlights an effective strategy for expanding the heterocyclic system to include a fused, highly functionalized pyran ring.

| Reagent | Fused System | Conditions | Product Example | Reference |

| Malononitrile | Pyrido[3′,2′:5,6]pyrano[2,3-c]pyridazine | Reflux in Ethanol, Piperidine catalyst | 6,8-diamino-3-(4-tolyl)-5-(2,4,6-trimethoxyphenyl)-5H-pyrido[3′,2′:5,6]pyrano[2,3-c]pyridazine-7-carbonitrile | tandfonline.com |

Modifications and Substituent Effects on the Phenyl Ring and Pyridazine Core

The reactivity and properties of the this compound scaffold are significantly influenced by the electronic nature of substituents on both the phenyl ring and the pyridazine core. Strategic introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) allows for the fine-tuning of the molecule's electronic properties, which in turn governs its behavior in subsequent chemical transformations and derivatization reactions.

A primary strategy for modifying the this compound structure involves the introduction of various substituents onto the phenyl ring at the 5-position of the pyridazine core. This is typically achieved by starting with appropriately substituted acetophenones, which are first oxidized to the corresponding arylglyoxals. These intermediates then undergo a one-pot, three-component reaction with malononitrile and hydrazine hydrate to yield the final substituted pyridazine derivatives. scielo.org.za

This synthetic route has been successfully employed to produce a range of derivatives bearing both electron-donating and electron-withdrawing groups. For instance, substituents such as chloro (Cl) and bromo (Br) have been introduced at the para-position of the phenyl ring, representing common electron-withdrawing groups. researchgate.net Similarly, electron-donating groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) have also been incorporated. scielo.org.za

The nature of the substituent on the arylglyoxal precursor has a discernible impact on the reaction yield of the final pyridazine product. Research has shown that arylglyoxals bearing electron-withdrawing groups tend to produce the corresponding pyridazines in high yields. scielo.org.za Conversely, the presence of strong electron-donating groups on the arylglyoxal can affect the reaction progress. scielo.org.za

| Substituent (R) on Phenyl Ring | Electronic Nature | Product | Yield (%) | Reference |

|---|---|---|---|---|

| -H | Neutral | This compound | 78% | scielo.org.za |

| 4-Br | Electron-Withdrawing | 3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile | 86% | researchgate.net |

| 4-Cl | Electron-Withdrawing | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 87% | researchgate.net |

| 4-F | Electron-Withdrawing | 3-Amino-5-(4-fluorophenyl)pyridazine-4-carbonitrile | 85% | researchgate.net |

| 4-CH₃ | Electron-Donating | 3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile | 82% | scielo.org.za |

The electronic modifications introduced in section 4.3.1 have profound implications for the reactivity of the molecule, a concept central to structure-reactivity relationships. The pyridazine ring is inherently electron-deficient, a characteristic that influences the reactivity of its substituents. nih.gov This electron deficiency can be either amplified or attenuated by the nature of the substituent on the phenyl ring at the C5 position.

One of the clearest examples of a structure-reactivity relationship is observed during the synthesis of these compounds. The formation of the pyridazine ring via the reaction of arylglyoxals with hydrazine and malononitrile is sensitive to the electronic properties of the aryl group. It has been reported that the presence of strong electron-donating groups, such as hydroxy (-OH) and methoxy (-OCH₃), at the para-position of the arylglyoxal deactivates the keto-carbonyl group through a resonance effect. scielo.org.za This deactivation hinders the cyclization step, preventing the formation of the corresponding pyridazine product under standard reaction conditions. scielo.org.za This demonstrates that electron-donating groups on the phenyl precursor can reduce the electrophilicity of the carbonyl carbon, thereby impeding the nucleophilic attack required for ring closure.

Conversely, the presence of electron-withdrawing groups on the phenyl ring enhances the electrophilicity of the pyridazine core. This makes the molecule more susceptible to nucleophilic attack, a key consideration for further derivatization. For instance, the nitrile group (-CN) is a known electrophilic site that can react with nucleophiles. The reactivity of this nitrile is modulated by the substituent on the distant phenyl ring.

Electron-Withdrawing Groups (EWGs) on the phenyl ring (e.g., -Cl, -F, -NO₂) pull electron density away from the pyridazine core. This inductive and/or resonance withdrawal of electrons makes the carbon atom of the nitrile group more electron-poor and thus more electrophilic. Consequently, the molecule becomes more reactive towards nucleophiles. This enhanced reactivity can be beneficial for synthesizing further derivatives via reactions at the nitrile or amino groups. rsc.orgacs.org

These relationships are crucial for planning synthetic strategies. For example, if a desired derivatization involves a nucleophilic addition to the nitrile, selecting a starting material with an electron-withdrawing group on the phenyl ring could lead to higher yields and faster reaction times. rsc.org

| Substituent Type on Phenyl Ring | Effect on Pyridazine Core | Predicted Reactivity towards Nucleophiles | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -Cl, -Br, -F) | Increases electrophilicity | Higher | rsc.orgacs.org |

| Neutral (e.g., -H) | Baseline electrophilicity | Moderate | scielo.org.za |

| Electron-Donating (e.g., -CH₃) | Decreases electrophilicity | Lower | mdpi.com |

Computational Chemistry and Theoretical Investigations of Pyridazine Carbonitrile Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are standard tools for this purpose.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

DFT would be employed to determine the most stable three-dimensional arrangement of atoms in 3-Amino-5-phenylpyridazine-4-carbonitrile. This process, known as geometry optimization, finds the lowest energy conformation of the molecule. The resulting data would typically include bond lengths, bond angles, and dihedral angles. However, no published studies containing these optimized geometric parameters for the target molecule were found.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. Specific energy values (typically in electron volts, eV) for the HOMO, LUMO, and the corresponding energy gap for this compound are not available in the reviewed literature.

Prediction of Spectroscopic Parameters

Computational methods are often used to predict spectroscopic signatures, which can aid in the experimental identification and characterization of compounds. Theoretical calculations can forecast parameters for various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. No such predictive data has been published for this compound.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. These simulations would reveal how the molecule flexes, rotates, and interacts with its environment, identifying its preferred conformations. Such conformational analyses are vital for understanding how the molecule might interact with biological targets. This area of study remains unexplored for this compound.

In Silico Prediction of Structure-Reactivity Relationships

Computational tools can predict how and where a molecule is likely to react.

Electrophilicity and Reaction Pathway Predictions

By calculating parameters such as the electrophilicity index and mapping the molecular electrostatic potential (MEP), researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. This information is key to predicting reaction pathways. While studies exist for other pyridazine (B1198779) derivatives, a specific analysis of the electrophilicity and potential reaction mechanisms for this compound is absent from the scientific record.

Biological Activity and Medicinal Chemistry Potential of Pyridazine Based Compounds

General Biological Significance of Pyridazine (B1198779) Heterocycles as Pharmacophores

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a significant structural motif in medicinal chemistry. nih.gov Its unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for robust, dual hydrogen-bonding, make it a valuable component in the design of therapeutic agents. nih.govnih.gov These characteristics allow pyridazine-containing molecules to engage in specific interactions with biological targets, often serving as a bioisosteric replacement for other aromatic rings like phenyl groups to enhance pharmacological profiles. nih.gov

Pyridazine derivatives have demonstrated a wide array of pharmacological activities, establishing them as versatile pharmacophores. slideshare.net Researchers have extensively investigated these compounds, revealing their potential in numerous therapeutic areas. researchgate.net The diverse biological activities attributed to pyridazine analogs include anti-inflammatory, analgesic, antimicrobial, anticancer, anticonvulsant, and antihypertensive effects. nih.govbenthamdirect.com Furthermore, various studies have highlighted their potential as antidiabetic, antiasthmatic, antitubercular, antiviral, and cardiotonic agents. slideshare.netnih.govscielo.org.za This broad spectrum of activity underscores the importance of the pyridazine nucleus in the development of new drugs for a variety of diseases. slideshare.netnih.gov

The pyridazine heterocycle is considered a "privileged scaffold" in drug discovery, frequently utilized as a core framework for developing novel therapeutic agents. nih.govnih.gov Its inherent polarity and ability to improve pharmacokinetic properties, such as reducing interactions with the hERG potassium channel, add significant value in the drug development process. nih.gov Medicinal chemists often employ the pyridazine ring to optimize lead compounds, taking advantage of its unique electronic distribution and hydrogen bonding capabilities to enhance target affinity and selectivity. nih.govscirp.org

The successful application of this scaffold is evidenced by the existence of several approved drugs incorporating a pyridazine ring. Notable examples include:

Minaprine : An atypical antidepressant. nih.gov

Relugolix : A gonadotropin-releasing hormone (GnRH) receptor antagonist. nih.govnih.gov

Deucravacitinib : An allosteric inhibitor of tyrosine kinase 2 (TYK2). nih.govnih.gov

Pimobendan and Levosimendan : Cardiotonic drugs. nih.govbenthamdirect.com

Emorfazone : An analgesic and anti-inflammatory agent. nih.govbenthamdirect.com

In Vitro Investigations of Anti-Infective Properties

Infectious diseases remain a significant global health challenge, necessitating the discovery of new anti-infective agents. Pyridazine derivatives have emerged as a promising class of compounds in this area, with numerous studies demonstrating their potential against bacterial and fungal pathogens. nih.gov

Several studies have reported the significant antibacterial potential of pyridazine derivatives against both Gram-positive and Gram-negative bacteria. dntb.gov.uamdpi.com For instance, certain novel chloro derivatives of pyridazine have shown potent activity against E. coli, P. aeruginosa, and S. marcescens, with Minimum Inhibitory Concentrations (MICs) lower than the standard antibiotic chloramphenicol. dntb.gov.ua Other research has identified pyridazinone derivatives that are effective against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The antibacterial efficacy of these compounds is often linked to the specific substitutions on the pyridazine ring, indicating that minor structural modifications can significantly influence their activity. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Pyridazine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|---|

| Chloro derivative | E. coli | 0.892 - 3.744 | dntb.gov.ua | |

| Chloro derivative | P. aeruginosa | 0.892 - 3.744 | dntb.gov.ua | |

| Chloro derivative | S. marcescens | 0.892 - 3.744 | dntb.gov.ua | |

| Compound 7 | S. aureus (MRSA) | 7.8 | mdpi.com | |

| Compound 13 | P. aeruginosa | 7.48 | mdpi.com | |

| Compound 13 | A. baumannii | 3.74 | mdpi.com |

This table is interactive and can be sorted by column.

The antifungal potential of pyridazine-based compounds has also been a subject of investigation. While some synthesized series of pyridazines have shown no significant antifungal activity, others have demonstrated considerable efficacy. nih.govdntb.gov.ua For example, specific pyridazinone-based compounds have exhibited potent activity against Candida albicans. nih.gov Furthermore, imidazo[1,2-b]pyridazine (B131497) derivatives have been found to be effective against a range of phytopathogenic fungi, with some compounds showing excellent and broad-spectrum antifungal properties. researchgate.net The fungicidal activity is highly dependent on the molecular structure, with different substituents on the pyridazine and associated rings playing a crucial role in determining the potency. researchgate.netmedwinpublishers.com

Table 2: In Vitro Antifungal Activity of Selected Pyridazine Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 8g | Candida albicans | 16 | nih.gov |

| Imidazo[1,2-b]pyridazine | A. flavus | 7.81 | researchgate.net |

| Imidazo[1,2-b]pyridazine | B. cinerea | 15.62 | researchgate.net |

| Imidazo[1,2-b]pyridazine | A. niger | 15.62 | researchgate.net |

This table is interactive and can be sorted by column.

Evaluation of Antioxidant and Anti-inflammatory Potentials

Inflammation and oxidative stress are interconnected pathological processes implicated in a wide range of diseases. researchgate.net Pyridazine derivatives have been identified as having both anti-inflammatory and antioxidant properties, making them attractive candidates for therapeutic development. nih.govresearchgate.net

Several studies have demonstrated that pyridazine analogs can effectively reduce inflammation in preclinical models. researchgate.net Certain pyridazinone derivatives have shown more potent anti-inflammatory activity than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin in carrageenan-induced rat paw edema assays. researchgate.net Further investigation revealed that some of these compounds act as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govresearchgate.net

In addition to their anti-inflammatory effects, many pyridazine compounds exhibit significant antioxidant activity. researchgate.net Reactive oxygen species are known mediators of inflammation and tissue damage, suggesting that compounds with dual anti-inflammatory and antioxidant activities could be particularly beneficial. researchgate.net Research has shown that some pyridazine derivatives possess potent radical scavenging activity, with efficacy comparable to or even slightly better than Trolox, a well-known antioxidant. researchgate.net Computational and in vitro studies have confirmed that these compounds can strongly inhibit superoxide (B77818) anion formation and lipid peroxidation, further supporting their potential as effective antioxidant agents. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Amino-5-phenylpyridazine-4-carbonitrile |

| Minaprine |

| Relugolix |

| Deucravacitinib |

| Pimobendan |

| Levosimendan |

| Emorfazone |

| Chloramphenicol |

| Indomethacin |

Radical Scavenging Assays and Antioxidant Mechanisms

The antioxidant potential of pyridazine derivatives has been a subject of considerable research interest. These compounds are investigated for their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. While specific studies on the radical scavenging activity of this compound are not extensively documented in the reviewed literature, research on analogous structures provides valuable insights into their potential antioxidant mechanisms.

The primary mechanism by which many antioxidants exert their effect is through the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. The antioxidant activity of phenolic compounds, for instance, is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups mdpi.com. For pyridazine derivatives, the presence of amino and other electron-donating groups can contribute to their radical scavenging properties researchgate.netzsmu.edu.ua.

Studies on various heterocyclic compounds, including those with structural similarities to pyridazines, have utilized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify antioxidant activity nih.govresearchgate.net. In this assay, the ability of a compound to decolorize the stable DPPH radical is measured spectrophotometrically, providing an indication of its hydrogen-donating ability.

The structure-activity relationship of these compounds is crucial in determining their antioxidant efficacy. The position and nature of substituents on the pyridazine ring can significantly influence their radical scavenging capacity researchgate.net. For instance, the presence of electron-donating groups is generally associated with enhanced antioxidant activity.

While direct experimental data for this compound is limited, the collective findings for related pyridazine and aminopyridine derivatives suggest a potential for antioxidant activity. Further investigation through specific radical scavenging assays is warranted to fully elucidate the antioxidant profile of this particular compound.

Anti-inflammatory Pathway Modulation Studies

Chronic inflammation is a key factor in the development and progression of many diseases. Pyridazine derivatives have been investigated for their potential to modulate inflammatory pathways, offering a promising avenue for the development of novel anti-inflammatory agents.

The anti-inflammatory effects of various compounds are often evaluated in cellular and animal models of inflammation. For example, in a carrageenan-induced paw edema model in rats, the ability of a compound to reduce swelling is a common measure of its anti-inflammatory activity nih.gov. One study on a pyrrole derivative demonstrated significant reduction in paw edema after both single and repeated doses nih.gov.

The molecular mechanisms underlying the anti-inflammatory effects of these compounds often involve the modulation of key signaling pathways. The NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and interleukins mdpi.com. Some plant-derived compounds have been shown to exert their anti-inflammatory effects by modulating these pathways in macrophages mdpi.com.

Furthermore, some pyridazine derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some showing better efficacy than standard drugs like acetylsalicylic acid nih.gov. Phthalimide derivatives of pyrimidines, which share some structural similarities with pyridazines, have also demonstrated significant anti-inflammatory properties nih.gov.

Anticancer and Antiproliferative Research on Pyridazine Derivatives

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyridazine derivatives have shown promise in this area. Their ability to inhibit cancer cell growth and induce apoptosis makes them attractive candidates for further investigation.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

In vitro cytotoxicity assays are fundamental in the initial screening of potential anticancer compounds. These assays determine the concentration of a compound required to kill a certain percentage of cancer cells, often expressed as the IC50 value (the concentration that inhibits 50% of cell growth).

Various pyridazine and related heterocyclic derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines, including breast, lung, and colon cancer lines researchgate.netmetu.edu.tr. For instance, a study on spiro-pyrrolopyridazine derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer), H69AR (lung cancer), and PC-3 (prostate cancer) cell lines, with one compound, SPP10, showing IC50 values in the low micromolar range metu.edu.tr.

Another study on pyrimidine-5-carbonitriles, which share the carbonitrile functional group with the subject compound, reported potent anticancer activity against MCF-7, A549 (lung cancer), A498 (kidney cancer), and HepG2 (liver cancer) cell lines, with some compounds exhibiting IC50 values in the nanomolar range semanticscholar.org.

The table below summarizes the in vitro cytotoxicity data for some pyridazine and related derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-pyrrolopyridazine (SPP10) | MCF-7 | 2.31 ± 0.3 | metu.edu.tr |

| Spiro-pyrrolopyridazine (SPP10) | H69AR | 3.16 ± 0.8 | metu.edu.tr |

| Spiro-pyrrolopyridazine (SPP10) | PC-3 | 4.2 ± 0.2 | metu.edu.tr |

| Pyrimidine-5-carbonitrile (3b) | MCF-7 | Not specified (nanomolar range) | semanticscholar.org |

| Pyrimidine-5-carbonitrile (5b) | A549 | Not specified (nanomolar range) | semanticscholar.org |

| Pyrimidine-5-carbonitrile (5d) | HepG2 | Not specified (nanomolar range) | semanticscholar.org |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | |

| Benzimidazole derivative (se-182) | A549 | 15.80 |

While specific cytotoxicity data for this compound is not available in the reviewed literature, the promising results for structurally related compounds highlight the potential of this chemical scaffold in anticancer research.

Investigation of Apoptotic Pathways and Cell Cycle Modulation

Beyond cytotoxicity, understanding the mechanisms by which a compound induces cancer cell death is crucial. Apoptosis, or programmed cell death, is a key pathway that is often dysregulated in cancer. Many anticancer drugs exert their effects by inducing apoptosis in tumor cells.

Several studies have investigated the ability of pyridazine and related derivatives to induce apoptosis and modulate the cell cycle in cancer cells. For example, a study on a pyrimidine-5-carbonitrile derivative found that it could arrest cell growth at the sub-G1 and G2/M phases of the cell cycle and significantly increase the rates of early and late apoptosis in MCF-7 cells semanticscholar.org.

The apoptotic process is regulated by a complex network of signaling pathways. These can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways mdpi.com. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which activates a cascade of caspases leading to cell death. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as DR5 nih.gov.

One study on a trimethoxybenzyloxy derivative demonstrated its ability to induce the death receptor DR5 in HCT-116 colon cancer cells and trigger the mitochondria-mediated apoptosis pathway in HT-29 cells nih.gov. Another study on spiro-pyrrolopyridazine derivatives showed that a lead compound, SPP10, induced apoptotic cell death in multiple cancer cell lines by inhibiting the anti-apoptotic protein Bcl-2 and inducing the pro-apoptotic proteins Bax and cytochrome c metu.edu.tr.

The modulation of the cell cycle is another important mechanism of anticancer activity. By arresting the cell cycle at specific phases, a compound can prevent cancer cells from proliferating. Flow cytometry is a common technique used to analyze the cell cycle distribution of cells treated with a potential anticancer agent semanticscholar.org.

Although direct evidence for the apoptotic and cell cycle modulating effects of this compound is lacking, the research on related heterocyclic compounds suggests that these are plausible mechanisms of action that warrant further investigation.

Pyridazine Derivatives as Ligands for Biological Receptors and Enzyme Inhibitors

The interaction of small molecules with biological receptors and enzymes is a cornerstone of drug discovery. Pyridazine derivatives have been explored as ligands for various receptors and as inhibitors of enzymes involved in disease processes.

Modulation of Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological processes, making them attractive targets for therapeutic intervention. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.

Several studies have investigated aminopyridine-3,5-dicarbonitrile derivatives, which are structurally related to this compound, as ligands for adenosine receptors mdpi.comnih.gov. These studies have revealed that the dicyanopyridine scaffold is versatile for developing ligands with varying affinities and efficacies at the different adenosine receptor subtypes nih.gov.

For instance, some amino-3,5-dicyanopyridine derivatives have been identified as pan ligands, binding to all adenosine receptor subtypes with nanomolar affinity, while others have shown selectivity for specific subtypes mdpi.com. One study reported the development of potent and selective agonists for the A2B adenosine receptor from this class of compounds unife.it. Another study focused on developing combined A1/A2B partial agonists, which could have therapeutic potential in managing diabetes nih.gov.

The table below presents the binding affinities (Ki) and potencies (EC50) of some amino-3,5-dicyanopyridine derivatives at human adenosine receptors.

| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) | hA2B EC50 (nM) | Reference |

| 1 | 3.5 | 1.8 | 2.5 | 7.9 | mdpi.com |

| 5 | 4.2 | 2.1 | 3.1 | 11 | mdpi.com |

| 16 | 1.5 | 15 | >1000 | 126 | mdpi.com |

| 17 | 2.8 | 25 | >1000 | 200 | mdpi.com |

| LUF5833 | 6.3 | 4.0 | 20 | 25 | mdpi.com |

Note: The specific structures for compounds 1, 5, 16, 17, and LUF5833 can be found in the cited reference.

The interaction of these ligands with the adenosine A2A receptor has been studied at the molecular level through X-ray crystallography nih.gov. These studies provide valuable insights into the binding modes of dicyanopyridine derivatives and can guide the design of new ligands with improved affinity and selectivity.

While the direct interaction of this compound with adenosine receptors has not been reported, its structural similarity to the aminopyridine-3,5-dicarbonitrile series suggests that it may also exhibit activity at these receptors. Further pharmacological evaluation is needed to confirm this potential.

Inhibition Studies of Key Enzymes (e.g., Kinases, Proteases)

Pyridazine-based compounds have emerged as a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide range of pharmacological activities. rjptonline.org A key aspect of their therapeutic potential lies in their ability to selectively inhibit the activity of crucial enzymes involved in various disease pathways. researchgate.net Extensive research has focused on elucidating the inhibitory effects of pyridazine derivatives on enzymes such as kinases and proteases, which are pivotal in signaling cascades and physiological processes.

One of the well-documented targets for pyridazine derivatives is the cyclooxygenase (COX) enzyme, a key player in the inflammatory response. jpsbr.org Certain novel pyridazine scaffolds have shown potent inhibitory activity against both COX-1 and COX-2. nih.gov For instance, in one study, compound 6b demonstrated superior potency against the COX-2 enzyme with an IC50 value of 0.18 µM, which was more potent than the well-known COX-2 inhibitor celecoxib (IC50 = 0.35 µM). nih.gov This compound also exhibited a selectivity index (SI) of 6.33, indicating a preference for COX-2 over COX-1 inhibition. nih.gov Molecular docking studies have suggested that the selectivity and potency of such compounds can be attributed to their ability to fit into the side pocket of the COX-2 active site and interact with key amino acid residues like His90. nih.gov

Beyond COX enzymes, pyridazine derivatives have been investigated as inhibitors of other proteases, such as acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. A series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives were designed and synthesized as AChE inhibitors. nih.gov Among these, the indenopyridazine derivative 4g was identified as a highly potent inhibitor with an IC50 of 10 nM against electric eel AChE. nih.gov

In the realm of protein kinases, which are crucial regulators of cell signaling, proliferation, and survival, pyridazine-containing structures have shown significant inhibitory potential. nih.govmdpi.com For example, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been identified as selective inhibitors of various eukaryotic kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values often below 100 nM. nih.gov Specifically, compound 20a from this class was found to be a selective inhibitor of CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM). nih.gov Furthermore, imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. semanticscholar.org These compounds were shown to be ATP competitive but not ATP mimetic, contributing to their enhanced selectivity compared to conventional kinase inhibitors. semanticscholar.org

The following table summarizes the inhibitory activities of selected pyridazine derivatives against various enzymes.

| Compound | Target Enzyme | IC50 Value | Selectivity Index (SI) |

| 6b | COX-2 | 0.18 µM | 6.33 |

| 4c | COX-2 | 0.26 µM | - |

| Celecoxib (Reference) | COX-2 | 0.35 µM | - |

| 4g | Acetylcholinesterase (AChE) | 10 nM | - |

| 20a | CLK1 | 82 nM | - |

| 20a | CLK4 | 44 nM | - |

| 20a | DYRK1A | 50 nM | - |

Structure-Activity Relationship (SAR) Studies for Bioactivity

The biological activity of pyridazine derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different substituents on the pyridazine core influence their inhibitory potency and selectivity, thereby guiding the design of more effective therapeutic agents.

C-5 Position of the Pyridazine Ring : The introduction of a lipophilic group at this position was found to be favorable for both AChE inhibitory activity and selectivity against butyrylcholinesterase (BuChE). nih.gov For example, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c ), with an IC50 of 21 nM, was found to be 100 times more selective for human AChE over BuChE compared to the reference drug tacrine. nih.gov

C-6 Phenyl Group : Substitutions and various replacements of the phenyl group at the C-6 position were generally well-tolerated, leading to derivatives with equivalent or slightly improved activity. nih.gov

Benzylpiperidine Moiety : Isosteric replacements or modifications of this part of the molecule were generally detrimental to the inhibitory activity. nih.gov

For pyridazinone derivatives acting as anti-inflammatory agents through mechanisms like COX inhibition, SAR studies have indicated that the nature and position of substituents play a critical role. For instance, it was observed that chloro-substitution on the benzyl group of certain pyridazinone compounds resulted in greater anti-inflammatory activity compared to methyl-substitution. nih.govtandfonline.com Specifically, 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (20 ) and 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (26 ) exhibited the most potent anti-inflammatory effects in their series. nih.govtandfonline.com

The SAR of imidazo[1,2-b]pyridazine derivatives as PIM kinase inhibitors has also been investigated. semanticscholar.org Temperature shift assays were used to screen derivatives with different chemical moieties at the R1 and R2 positions of the imidazopyridazine scaffold, allowing for a systematic evaluation of how these substitutions affect binding to the target kinase. semanticscholar.org

These examples underscore the importance of systematic structural modifications and the resulting SAR data in the rational design and optimization of pyridazine-based compounds as potent and selective enzyme inhibitors.

Conclusion and Future Research Perspectives

Summary of Current Research Contributions to 3-Amino-5-phenylpyridazine-4-carbonitrile

The primary contribution to the understanding of this compound has been the development of efficient synthetic routes. Notably, a one-pot, three-component reaction has been established for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. researchgate.netscielo.org.za This methodology involves the reaction of an appropriate arylglyoxal with malononitrile (B47326) and hydrazine (B178648) hydrate (B1144303) in an ethanol-water solvent system at room temperature. researchgate.netscielo.org.za This approach is lauded for its operational simplicity, good yields, and short reaction times, aligning with the principles of green chemistry. researchgate.net

For the parent compound, this compound, this synthesis method has yielded a product with a melting point of 247 °C (decomposition) and a yield of 78%. scielo.org.za Spectroscopic data, including ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry, have been used to confirm the structure of this and related compounds. scielo.org.za Research has demonstrated that this synthetic strategy is versatile, allowing for the creation of a library of derivatives by varying the substituent on the phenyl ring. researchgate.netscielo.org.za

Table 1: Synthesis of 3-Amino-5-arylpyridazine-4-carbonitrile Derivatives

| Aryl Substituent | Yield (%) | Melting Point (°C) |

| Phenyl | 78 | 247 (dec.) |

| 4-Chlorophenyl | 87 | 290 (dec.) |

| 4-Bromophenyl | 85 | 283 (dec.) |

| 4-Methoxyphenyl | 82 | 265 (dec.) |

This table is interactive. You can sort and filter the data. Data sourced from Khalafy et al. (2013). researchgate.netscielo.org.za

Emerging Directions in Synthetic Methodologies for Pyridazine-4-carbonitriles

Modern synthetic chemistry is moving towards more efficient and environmentally benign processes. For pyridazine-4-carbonitriles, the future of synthesis lies in the refinement and expansion of multicomponent reactions. researchgate.net These one-pot procedures are highly convergent, allowing for the rapid assembly of complex molecules from simple starting materials, thus saving time, resources, and reducing waste. growingscience.com

Emerging directions include:

Catalyst Development: The exploration of novel catalysts, including environmentally friendly and reusable options like magnetic nanoparticle-based catalysts, could further enhance the efficiency and sustainability of these syntheses. semanticscholar.org

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times and improve yields in heterocyclic synthesis, a technique that holds promise for the production of pyrazole- and pyridazine-carbonitriles. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the multicomponent synthesis of pyridazine-4-carbonitriles to flow-based systems could be a significant step towards industrial-scale production.

Radical Pathways: Novel methods involving radical cyclization are being developed for the synthesis of highly substituted pyridazines, offering alternative routes to access diverse chemical space. nih.gov

Advanced Approaches in Structure-Activity Relationship Elucidation

While specific structure-activity relationship (SAR) studies for this compound are not yet extensively reported, the broader pyridazine (B1198779) class offers significant insights. The pyridazine scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets. rjptonline.org Future SAR studies on this specific compound and its derivatives will be crucial for identifying its therapeutic potential.

Advanced approaches to elucidate SAR include:

Combinatorial Chemistry: The efficient synthesis of large libraries of 3-amino-5-arylpyridazine-4-carbonitrile analogs with diverse substitutions at the amino, phenyl, and pyridazine ring positions will be essential. nih.gov

High-Throughput Screening (HTS): Screening these libraries against a wide range of biological targets will enable the rapid identification of lead compounds and the initial mapping of SAR.

3D-QSAR (Quantitative Structure-Activity Relationship): Computational techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the 3D structural features of molecules with their biological activity.

The pyridazine nucleus has been a key component in compounds targeting a variety of biological processes, including inflammation, cancer, and infectious diseases. nih.govnih.gov For example, substitutions on the pyridazine ring have been shown to modulate activity against targets like cyclin-dependent kinase 2 (CDK2). nih.gov

Interdisciplinary Research Integrating Synthetic Chemistry, Structural Biology, and Computational Modeling

The future of drug discovery with pyridazine derivatives hinges on an integrated, interdisciplinary approach. The synergy between synthetic chemistry, structural biology, and computational modeling is paramount for accelerating the design and optimization of new drug candidates.

Synthetic Chemistry provides the physical compounds for biological testing and allows for the iterative refinement of molecular structures based on biological and computational feedback. nih.gov

Structural Biology , particularly X-ray crystallography, can provide atomic-level insights into how pyridazine-based ligands bind to their protein targets. For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile has been determined, providing precise data on its molecular geometry. researchgate.net This information is invaluable for understanding binding interactions and guiding rational drug design.

Computational Modeling , including molecular docking and molecular dynamics simulations, can predict binding modes, estimate binding affinities, and explain observed SAR. mdpi.com These in silico methods help to prioritize synthetic targets and generate hypotheses that can be tested experimentally, thereby streamlining the drug discovery process. nih.gov

Potential for Novel Drug Candidate Identification and Development in Pyridazine Chemistry

The pyridazine core is present in several approved drugs and numerous investigational compounds, highlighting its therapeutic relevance. nih.govresearchgate.net Compounds containing the pyridazine scaffold have demonstrated a wide spectrum of biological activities. researchgate.net

Table 2: Reported Biological Activities of Pyridazine Derivatives

| Biological Activity | Reference |

| Anticancer | nih.govscirp.org |

| Anti-inflammatory | nih.govnih.gov |

| Antihypertensive | rjptonline.orgscirp.org |

| Antidiabetic | nih.gov |

| Antimicrobial/Antifungal | researchgate.netscielo.org.za |

| Analgesic | scielo.org.zanih.gov |

| Cardiotonic | scielo.org.za |

This table is interactive. You can sort and filter the data.

Given this broad therapeutic window, this compound and its derivatives represent a promising starting point for new drug discovery programs. The functional groups present—an amino group, a nitrile group, and a phenyl ring—offer multiple points for modification to optimize potency, selectivity, and pharmacokinetic properties. The 3-aminopyridazine (B1208633) moiety, in particular, is a core element in several approved drugs, suggesting its value as a pharmacophore. nih.gov The development of novel pyridazine-based drug candidates will likely continue to be a vibrant and productive area of research, with the potential to address a wide range of unmet medical needs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。